![molecular formula C18H26N4O4S B5565386 methyl 1-methyl-2-{(3S*,4R*)-3-[(methylsulfonyl)amino]-4-propyl-1-pyrrolidinyl}-1H-benzimidazole-5-carboxylate](/img/structure/B5565386.png)

methyl 1-methyl-2-{(3S*,4R*)-3-[(methylsulfonyl)amino]-4-propyl-1-pyrrolidinyl}-1H-benzimidazole-5-carboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound belongs to the benzimidazole class, known for a wide range of biological activities and chemical properties. Benzimidazoles are significant in medicinal chemistry due to their pharmacological potentials.

Synthesis Analysis

The synthesis of similar benzimidazole derivatives typically involves condensation reactions, starting with amines and organic acids or their derivatives. For example, a study outlined the synthesis of benzimidazole compounds by the reaction of amino acids with o-phenylenediamine, showcasing a general method for creating this type of ring system.

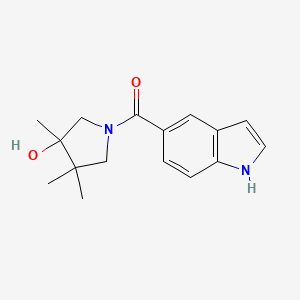

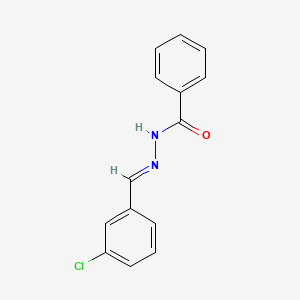

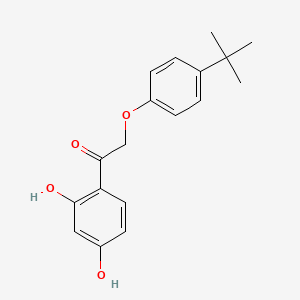

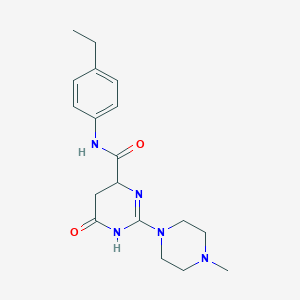

Molecular Structure Analysis

The molecular structure of benzimidazole derivatives is characterized by the presence of a fused bi-heterocyclic ring. This core structure can significantly affect the compound's electronic distribution and steric hindrance, impacting its chemical and physical properties.

Chemical Reactions and Properties

Benzimidazole derivatives can undergo various chemical reactions, including N-alkylation, sulfonation, and halogenation. These reactions can modify the molecular structure, leading to changes in the compound's biological activity and solubility.

Physical Properties Analysis

Physical properties such as melting point, solubility, and crystalline form can vary significantly depending on the substituents attached to the benzimidazole core. These properties are essential for the compound's application and formulation in different environments.

Chemical Properties Analysis

Chemical properties, including acidity, basicity, and reactivity, are influenced by the functional groups present in the molecule. Benzimidazole derivatives can act as weak bases, forming salts with acids, which can affect their absorption and distribution in biological systems.

For detailed information on similar compounds and concepts, refer to the following scientific studies:

- Synthesis and properties of various benzimidazole compounds: (Yang et al., 2002), (Dolzhenko et al., 2006).

- Molecular structure and analysis based on crystallography and other techniques: (Zhong, 2013), (Portilla et al., 2007).

- Physical and chemical properties, including reactions and stability studies: (Prakash et al., 2008), (Galenko et al., 2015).

Scientific Research Applications

Green Synthetic Methodologies

Researchers have explored green, one-pot, solvent-free synthesis techniques for creating complex imidazole compounds, highlighting an environmentally friendly approach to chemical synthesis. For example, a study demonstrated the use of a Brønsted acidic ionic liquid as an efficient, green, and reusable catalyst for synthesizing tetrasubstituted imidazoles under solvent-free conditions (Davoodnia et al., 2010). This method emphasizes the importance of sustainable practices in chemical synthesis.

Catalysis and Reaction Optimization

The synthesis and functionalization of benzimidazole derivatives have been facilitated by novel catalytic systems, such as sulfonic acid functionalized imidazolium salts combined with FeCl3, offering efficient pathways at room temperature (Khazaei et al., 2011). These advancements in catalysis contribute to more effective and selective chemical transformations.

Development of New Compounds

The search for novel inhibitors with unique scaffolds for therapeutic applications has led to the identification of non-folate based inhibitors for AICAR Transformylase, a promising target for anti-neoplastic chemotherapy. A study revealed the crystal structure of AICAR Tfase complexed with a novel inhibitor, providing insights for the discovery of new anticancer agents (Xu et al., 2004).

properties

IUPAC Name |

methyl 2-[(3S,4R)-3-(methanesulfonamido)-4-propylpyrrolidin-1-yl]-1-methylbenzimidazole-5-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H26N4O4S/c1-5-6-13-10-22(11-15(13)20-27(4,24)25)18-19-14-9-12(17(23)26-3)7-8-16(14)21(18)2/h7-9,13,15,20H,5-6,10-11H2,1-4H3/t13-,15-/m1/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FFTYGHODSNVKRQ-UKRRQHHQSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1CN(CC1NS(=O)(=O)C)C2=NC3=C(N2C)C=CC(=C3)C(=O)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCC[C@@H]1CN(C[C@H]1NS(=O)(=O)C)C2=NC3=C(N2C)C=CC(=C3)C(=O)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H26N4O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

394.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

methyl 1-methyl-2-{(3S*,4R*)-3-[(methylsulfonyl)amino]-4-propyl-1-pyrrolidinyl}-1H-benzimidazole-5-carboxylate | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(2-ethylphenyl)-4-(2-methylimidazo[1,2-a]pyrimidin-3-yl)-1,3-thiazol-2-amine](/img/structure/B5565306.png)

![5-phenyl-2-[3-(trifluoromethyl)benzyl]-2H-tetrazole](/img/structure/B5565337.png)

![7,9-dimethyl-3-(3-methylphenyl)pyrido[3',2':4,5]thieno[3,2-d][1,2,3]triazin-4(3H)-one](/img/structure/B5565344.png)

![N-(2,4-dimethoxyphenyl)-N'-{4-[(6-methyl-3-pyridazinyl)oxy]phenyl}urea](/img/structure/B5565359.png)

![2-[(2-chloro-6-fluorobenzyl)thio]-3-cyclopropyl-4(3H)-quinazolinone](/img/structure/B5565366.png)

![ethyl 4-[(2-furylmethyl)amino]-1-piperidinecarboxylate](/img/structure/B5565372.png)

![2-[(4-methyl-2-pyrimidinyl)oxy]-N-[4-(trifluoromethyl)phenyl]acetamide](/img/structure/B5565373.png)

![1-(3-biphenylyl)-5-methyl-4-[(3-methyl-1H-pyrazol-5-yl)carbonyl]-2-piperazinone](/img/structure/B5565377.png)

![4-[4-(4-biphenylylcarbonyl)-1-piperazinyl]-6-(3-methyl-1H-pyrazol-1-yl)pyrimidine](/img/structure/B5565401.png)